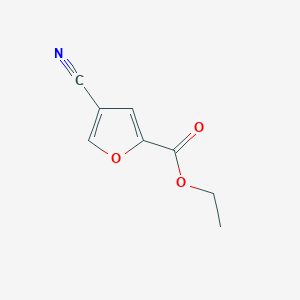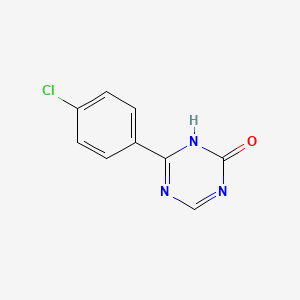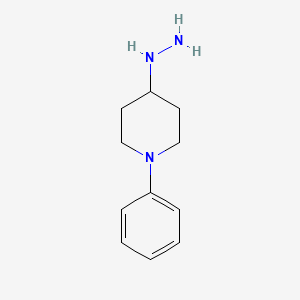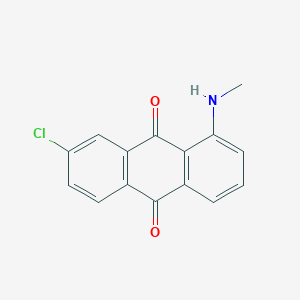
4,6-Diphenyl-1-(2-pyridyl)-2-pyridone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one is a heterocyclic compound that features a bipyridine core with phenyl groups attached at the 4 and 6 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one typically involves the cyclocondensation reaction between aromatic diamines and bipyridinium salts. One common method is the Zincke reaction, which involves the reaction of 1,1′-bis(2,4-dinitrophenyl)-4,4′-bipyridinium salts with aromatic diamines under reflux conditions in a mixture of ethanol and water . The reaction is usually carried out over several days to ensure complete conversion and high yield.
Industrial Production Methods
While specific industrial production methods for 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher efficiency and yield on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions
4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products Formed
Oxidation: Formation of bipyridine dicarboxylic acids.
Reduction: Formation of bipyridine derivatives with reduced functional groups.
Substitution: Formation of nitro or halogenated bipyridine derivatives.
Wissenschaftliche Forschungsanwendungen
4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one involves its interaction with molecular targets such as enzymes and receptors. For example, derivatives of this compound have been shown to inhibit Aurora kinase A, leading to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of the enzyme, preventing its phosphorylation and subsequent activation of downstream signaling pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’-Bipyridine: A widely used ligand in coordination chemistry with similar structural features but lacking the phenyl groups at the 4 and 6 positions.
4,4’-Bipyridine: Another bipyridine derivative used in the synthesis of coordination polymers and as a precursor to redox-active compounds.
4,6-Diphenyl-2H-[1,2’-bipyridin]-2-thione: A sulfur analog of 4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one with similar structural properties but different reactivity.
Uniqueness
4,6-Diphenyl-2H-[1,2’-bipyridin]-2-one is unique due to the presence of phenyl groups at the 4 and 6 positions, which enhance its electronic properties and make it a versatile ligand in coordination chemistry. Its ability to form stable complexes with transition metals and its potential therapeutic applications further distinguish it from other bipyridine derivatives.
Eigenschaften
CAS-Nummer |
62219-18-5 |
|---|---|
Molekularformel |
C22H16N2O |
Molekulargewicht |
324.4 g/mol |
IUPAC-Name |
4,6-diphenyl-1-pyridin-2-ylpyridin-2-one |
InChI |
InChI=1S/C22H16N2O/c25-22-16-19(17-9-3-1-4-10-17)15-20(18-11-5-2-6-12-18)24(22)21-13-7-8-14-23-21/h1-16H |
InChI-Schlüssel |
GJCCSLWSOBMUTC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=O)N(C(=C2)C3=CC=CC=C3)C4=CC=CC=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



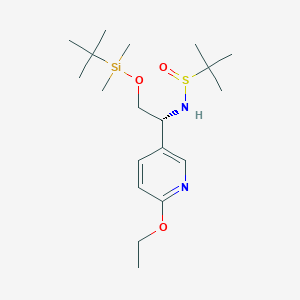

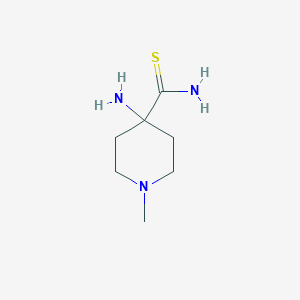
![Racemiccis-dihydrogen-2-Boc-octahydro-cyclopenta[c]pyrrol-4-aceticacid](/img/structure/B13135338.png)
![3-chloro-N-[4-chloro-2-[(5-chloropyridin-2-yl)carbamoyl]-6-methoxyphenyl]-4-[[2-(methylamino)imidazol-1-yl]methyl]thiophene-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B13135346.png)
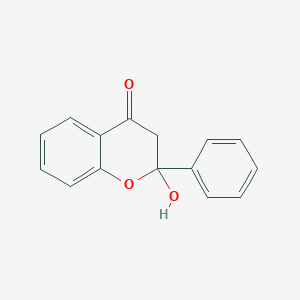
![1-[[3-(4-phenylphenyl)phenyl]methyl]-1,2,4-triazole](/img/structure/B13135357.png)
![Benzylspiro[indoline-3,4'-piperidine]-1'-carboxylateoxalate](/img/structure/B13135370.png)
